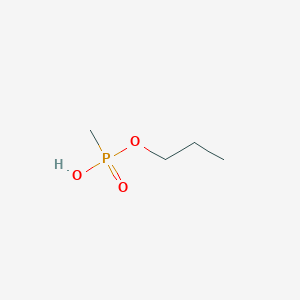

Propyl hydrogen methylphosphonate

Description

BenchChem offers high-quality Propyl hydrogen methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl hydrogen methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H11O3P |

|---|---|

Molecular Weight |

138.10 g/mol |

IUPAC Name |

methyl(propoxy)phosphinic acid |

InChI |

InChI=1S/C4H11O3P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3,(H,5,6) |

InChI Key |

WPEAFCGWTBGVNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Propyl hydrogen methylphosphonate synthesis pathway

An In-depth Technical Guide to the Synthesis of Propyl Hydrogen Methylphosphonate

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for producing propyl hydrogen methylphosphonate, a monoalkyl ester of methylphosphonic acid. This compound is of significant interest to the scientific community, particularly as a reference material for the verification of exposure to G-series chemical warfare agents, as it is a primary hydrolysis product.[1][2][3] This document delves into three core synthetic strategies: the direct reaction of propanol with methylphosphonic dichloride, a multi-stage route involving transesterification and the Michaelis-Arbuzov reaction, and the selective direct esterification of methylphosphonic acid. The guide is intended for researchers, chemists, and professionals in drug development and analytical sciences, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.

Introduction: The Significance of Propyl Hydrogen Methylphosphonate

Propyl hydrogen methylphosphonate, also known as O-propyl methylphosphonic acid, is an organophosphorus compound featuring a single propyl ester group attached to methylphosphonic acid. Its chemical significance is primarily tied to its role as a stable and persistent hydrolysis product of the G-series nerve agent, Sarin (GB), when propanol is the esterifying alcohol or is present during degradation.[1][4] The detection of such alkyl methylphosphonic acids in environmental or biomedical samples serves as a crucial indicator for the retrospective verification of nerve agent exposure.[5]

Consequently, the availability of high-purity propyl hydrogen methylphosphonate as a reference standard is essential for the development and validation of analytical detection methods.[3] This guide provides the necessary theoretical and practical framework for its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of a monoalkyl phosphonic acid ester presents a distinct chemical challenge: achieving selective mono-esterification while avoiding the formation of the dialkyl ester and managing unreacted phosphonic acid. This guide explores three field-proven pathways, each with unique advantages and experimental considerations.

Caption: Reaction scheme for the Methylphosphonic Dichloride pathway.

Experimental Protocol

This protocol is adapted from the methodology described for similar alkyl methylphosphonic acids. [1][3]

-

Reaction Setup: To a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add methylphosphonic dichloride (1 equiv.) dissolved in an inert solvent such as toluene.

-

Alcohol Addition: Slowly add propanol (1 equiv.) dropwise to the stirred solution at 0-5 °C. The reaction is exothermic, and maintaining a low temperature minimizes the formation of the dialkyl phosphonate byproduct.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis: Carefully add water (2 equiv.) to the reaction mixture and reflux for an additional 1 hour to ensure complete hydrolysis of the phosphonic chloride intermediate.

-

Work-up and Purification: Cool the reaction mixture. Separate the organic and aqueous layers. The product, being polar, may partition between layers. An effective method for isolation involves solvent extraction. [1][3]Extract the aqueous phase with a suitable organic solvent like chloroform. The combined organic extracts can then be washed with water to remove any remaining unreacted methylphosphonic acid.

-

Final Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Pathway B: The Transesterification & Arbuzov Route

This classic three-stage organophosphorus synthesis route offers an alternative that avoids the use of the highly reactive methylphosphonic dichloride. [6]It builds the desired structure by first creating a mixed phosphite ester, followed by a Michaelis-Arbuzov rearrangement, and concluding with selective dealkylation.

Mechanistic Rationale

-

Transesterification: Trimethyl phosphite is reacted with propanol in the presence of a sodium catalyst. This equilibrium-driven reaction substitutes one methoxy group with a propoxy group, yielding dimethyl propyl phosphite.

-

Michaelis-Arbuzov Reaction: The resulting P(III) phosphite is treated with methyl iodide. The phosphorus lone pair attacks the methyl group of methyl iodide, and in a concerted rearrangement, the iodide ion attacks one of the methyl groups on the phosphorus, yielding methyl propyl methylphosphonate and methyl iodide.

-

Selective Demethylation: The final step is a selective cleavage of the methyl ester in the presence of the propyl ester. This is achieved using a reagent like bromotrimethylsilane (TMSBr). The TMSBr preferentially attacks the less sterically hindered methyl group. Subsequent methanolysis of the silyl ester intermediate reveals the phosphonic acid. [6]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]

- 5. unifr.ch [unifr.ch]

- 6. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chemical Properties and Analytical Profiling of Propyl Hydrogen Methylphosphonate (PrMP)

Topic: Chemical Properties of Propyl Hydrogen Methylphosphonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Propyl hydrogen methylphosphonate (PrMP), specifically the n-propyl isomer (CAS 4546-11-6), is a critical organophosphorus monoester used primarily as a reference standard in chemical forensics and as a structural homolog in the study of nerve agent degradation.

While often overshadowed by its isomer Isopropyl methylphosphonic acid (IMPA) —the primary metabolite of Sarin (GB)—PrMP serves a distinct role in profiling "n-Propyl Sarin" (a Sarin homolog) and evaluating the selectivity of detection systems. In drug development, the propyl methylphosphonate moiety acts as a lipophilic bioisostere for phosphate groups, enhancing cellular permeability in nucleotide analog prodrugs.

This guide provides a rigorous technical breakdown of PrMP, focusing on its synthesis, hydrolytic stability, and the specific analytical protocols (GC-MS/LC-MS) required for its detection in complex matrices.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PrMP is a monobasic acid characterized by a stable carbon-phosphorus (C-P) bond and a hydrolytically active ester linkage. Unlike carboxylic esters, the phosphonate monoester is remarkably resistant to neutral hydrolysis but susceptible to cleavage under extreme pH conditions.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | Propyl hydrogen methylphosphonate | n-Propyl isomer |

| CAS Registry Number | 4546-11-6 | Distinct from IMPA (1832-54-8) |

| Molecular Formula | ||

| Molecular Weight | 138.10 g/mol | Identical to IMPA (Isomer) |

| Structure | Methyl group directly bonded to P | |

| pKa (Acid Dissociation) | ~2.30 (Estimated) | Stronger acid than acetic acid; exists as anion at physiological pH |

| Physical State | Viscous Liquid | Hygroscopic |

| Solubility | High (Water, Alcohols, DMSO) | Amphiphilic nature |

| Stability | High thermal stability; non-volatile | Requires derivatization for GC analysis |

Distinction Alert: Researchers must differentiate PrMP from IMPA (Isopropyl methylphosphonic acid). While they share the same mass (MW 138.1), they exhibit distinct retention times in gas chromatography and different fragmentation patterns in mass spectrometry due to the branching of the propyl chain.

Synthesis & Production Methodologies

High-purity PrMP is rarely available off-the-shelf in bulk and is typically synthesized in situ or in small batches for analytical standardization. The most robust protocol involves the controlled hydrolysis of the diester or the reaction of methylphosphonic dichloride.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the two primary synthetic routes: the Dichloride Route (preferred for scale) and the Diester Hydrolysis Route (preferred for purity).

Caption: Figure 1. Dual synthetic pathways for PrMP. The dichloride route is generally faster, while the diester route allows for easier purification of the intermediate.

Detailed Protocol: Dichloride Route

Rationale: This method ensures complete conversion of the reactive chloride before hydrolysis, minimizing the formation of the di-acid (MPA).

-

Reagents: Methylphosphonic dichloride (98%), anhydrous n-propanol, Triethylamine (TEA) as a scavenger.

-

Step 1 (Esterification):

-

Dissolve

in dry dichloromethane (DCM) under -

Add n-propanol (2.2 equivalents) mixed with TEA dropwise. The exotherm must be controlled to prevent side reactions.

-

Stir for 2 hours at room temperature. Wash with water to remove amine salts. Evaporate solvent to yield Dipropyl methylphosphonate .

-

-

Step 2 (Partial Hydrolysis):

-

Reflux the diester in 10% NaOH (1 molar equivalent) for 4 hours.

-

Critical Step: Acidify carefully with HCl to pH 2.0. Extract immediately with chloroform or ethyl acetate. The monoester (PrMP) partitions into the organic phase, while the di-acid (MPA) remains in the aqueous phase.

-

Dry over

and concentrate.

-

Analytical Profiling & Detection

For researchers tracking CWA degradation or drug metabolites, PrMP is non-volatile and polar, rendering direct Gas Chromatography (GC) impossible. Derivatization is mandatory.

GC-MS Analysis (Silylation Protocol)

Mechanism: The hydroxyl group on the phosphorus is silylated to increase volatility and thermal stability.

-

Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Protocol:

-

Evaporate aqueous sample to dryness (PrMP is non-volatile, so evaporative loss is negligible).

-

Add 50

Acetonitrile + 50 -

Heat at 60°C for 30 minutes.

-

Inject 1

into GC-MS (Splitless).

-

Mass Spectrum Diagnostic Peaks (EI Source):

-

m/z 195: Molecular Ion (

) for Trimethylsilyl-PrMP ( -

m/z 180:

(Loss of methyl from TMS). -

m/z 153:

(Loss of propene via McLafferty rearrangement—distinctive for n-propyl vs isopropyl). -

Comparison: IMPA derivative gives a strong m/z 137 peak; PrMP shows a different fragmentation ratio due to the linear chain.

LC-MS/MS Workflow (Trace Analysis)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis in biological fluids or environmental water, avoiding the artifact formation of GC derivatization.

Caption: Figure 2. LC-MS/MS workflow using Anion Exchange SPE for enrichment.

Method Parameters:

-

Ionization: Electrospray Negative (ESI-). PrMP readily forms the

ion. -

Precursor Ion: m/z 137.0.

-

Product Ions (MRM):

-

Quantifier: m/z 79 (

). -

Qualifier: m/z 95 (

).

-

-

Chromatography: Reverse phase columns often fail to retain polar PrMP. HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode columns (e.g., SIELC Primesep) are required for adequate retention and separation from inorganic phosphates.

Reactivity & Stability Profile

Understanding the stability of PrMP is vital for storage and environmental fate modeling.

-

Hydrolytic Stability:

-

Neutral pH: Extremely stable. Half-life > 1 year at 25°C.

-

Acidic pH: Stable. The P-C bond does not cleave. The ester bond requires harsh conditions (conc. HCl, reflux) to hydrolyze to Methylphosphonic Acid (MPA).

-

Basic pH: Susceptible to saponification.[1] In 1M NaOH, PrMP hydrolyzes to MPA and n-propanol.

-

-

Thermal Stability:

-

PrMP decomposes before boiling at atmospheric pressure.

-

Vacuum distillation is possible but risky; purification via salt formation (Cyclohexylamine salt) is preferred.

-

References

-

Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281. Link

-

EPA Federal Facilities Forum. (2014). Issue Paper on Isopropyl Methylphosphonic Acid (IMPA) and Related Alkyl Methylphosphonic Acids. (Provides comparative data for homologs). Link

- Siles, L., et al. (2016). Separation of alkyl methylphosphonic acids by mixed-mode chromatography. Journal of Separation Science.

-

PubChem. (2024).[2] Propyl hydrogen methylphosphonate (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. (2024). Propyl Hydrogen Methylphosphonate Properties and Synthesis. Link

Sources

A Comprehensive Technical Guide to Propyl Hydrogen Methylphosphonate and Its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl hydrogen methylphosphonates represent a class of organophosphorus compounds with significant relevance in both defense-related research and pharmaceutical development. As monoesters of methylphosphonic acid, their structural simplicity belies a complex role as key indicators for the hydrolysis of chemical warfare agents, such as sarin and soman.[1] Beyond forensic and environmental analysis, the broader family of phosphonates is integral to medicinal chemistry, where the phosphonate moiety serves as a non-hydrolyzable mimic of phosphate groups in numerous biologically active compounds.[2] This guide provides an in-depth examination of propyl hydrogen methylphosphonate and its structural isomers, isopropyl and isobutyl hydrogen methylphosphonate, focusing on their chemical identifiers, synthesis, applications, and safety considerations to support the work of professionals in research and drug development.

Chemical Identification and Nomenclature

Precise identification is critical when working with chemical isomers, as their physical and biological properties can differ significantly. Propyl hydrogen methylphosphonate (n-propyl) is structurally distinct from its branched-chain isomers, isopropyl and isobutyl hydrogen methylphosphonate.

Table 1: Core Identifiers for Propyl Hydrogen Methylphosphonate

| Identifier | Value | Source |

| Chemical Name | Propyl hydrogen methylphosphonate | ChemicalBook |

| CAS Number | 4546-11-6 | ChemicalBook |

| Molecular Formula | C4H11O3P | Inferred |

| Molecular Weight | 138.10 g/mol | Inferred |

Table 2: Identifiers for Key Isomers of Propyl Hydrogen Methylphosphonate

| Identifier | Isopropyl Hydrogen Methylphosphonate | Isobutyl Hydrogen Methylphosphonate |

| Synonyms | IMPA, GB acid, isopropoxy(methyl)phosphinic acid[3][4] | 2-Methylpropyl hydrogen methylphosphonate[5] |

| CAS Number | 1832-54-8[4][6] | 1604-38-2[5] |

| Molecular Formula | C4H11O3P[6] | C5H13O3P[5] |

| Molecular Weight | 138.1 g/mol [6] | 152.13 g/mol [5] |

| IUPAC Name | methyl(propan-2-yloxy)phosphinic acid[3] | methyl(2-methylpropoxy)phosphinic acid[5] |

| InChI Key | GHZKGHQGPXBWSN-UHFFFAOYSA-N[4][6] | ZNGLGLXWTVMUCL-UHFFFAOYSA-N[5] |

| SMILES | O=P(C)(O)OC(C)C[6] | CC(C)COP(=O)(C)O[5] |

Synthesis and Chemical Properties

General Synthesis Pathway

The synthesis of alkyl hydrogen methylphosphonates, such as the propyl, isopropyl, and isobutyl variants, is often achieved through a well-established three-stage route.[1] This methodology provides a reliable pathway to produce these important monoesters.

The process begins with the transesterification of trimethyl phosphite with the corresponding alcohol (e.g., propanol, isopropanol) to form a mixed phosphite. This intermediate is then subjected to a Michaelis-Arbuzov reaction with methyl iodide, which yields an alkyl methyl methylphosphonate. The final step involves selective demethylation, typically using bromotrimethylsilane, followed by methanolysis to produce the desired alkyl hydrogen methylphosphonate.[1]

Caption: General three-stage synthesis of alkyl hydrogen methylphosphonates.

Physicochemical Data

The properties of these compounds are essential for their application in analytical standards and as chemical intermediates.

Table 3: Physicochemical Properties

| Property | Isopropyl Hydrogen Methylphosphonate | Isobutyl Hydrogen Methylphosphonate | Pinacolyl Methylphosphonate |

| Appearance | Clear Liquid[6] | - | Liquid |

| Molecular Formula | C4H11O3P[6] | C5H13O3P[5] | C7H17O3P |

| Molecular Weight | 138.1 g/mol [6] | 152.13 g/mol [5] | 180.18 g/mol |

| Boiling Point | - | - | 96-106 °C / 8 mmHg |

| Density | - | - | 1.032 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.434 |

Applications in Research and Drug Development

Degradation Product of Nerve Agents

Alkyl methylphosphonic acids are the primary hydrolysis products of G-series nerve agents. For instance, isopropyl methylphosphonic acid (IMPA) is a degradation product of sarin (GB), while pinacolyl methylphosphonic acid (PMPA) results from the breakdown of soman (GD).[1] The presence of these specific phosphonates in environmental or biological samples serves as a definitive indicator of prior exposure to the corresponding nerve agent.[1] Consequently, propyl hydrogen methylphosphonate and its isomers are crucial as analytical standards for developing and validating detection methods in environmental monitoring and defense research.

Role in Medicinal Chemistry and Prodrugs

The phosphonate group is a cornerstone of modern medicinal chemistry, primarily because it acts as a stable isostere of the phosphate group.[2] This substitution prevents enzymatic hydrolysis by phosphatases, a key advantage in drug design.

-

Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) like Tenofovir, Adefovir, and Cidofovir are potent antiviral drugs used to treat HIV and viral hepatitis.[7][8] These compounds feature a phosphonate group that is critical for their mechanism of action.

-

Prodrug Strategies: The inherent negative charge of the phosphonate group at physiological pH hinders cell membrane permeability. To overcome this, prodrug strategies are widely employed.[9] Esterification of the phosphonic acid, for example, creating pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters, neutralizes the charge and enhances oral bioavailability.[7][9] Tenofovir disoproxil fumarate (TDF) is a successful example of this approach.[9] Alkyl hydrogen methylphosphonates can be considered foundational structures in the development of more complex phosphonate prodrugs.[10][11]

Caption: General workflow for phosphonate prodrug delivery and activation.

Analytical Methodologies

The analysis of alkylphosphonic acids in aqueous samples is a regulated and critical task.[4] Due to their polar and acidic nature, specialized analytical techniques are required for effective separation and quantification. A common approach involves reversed-phase chromatography coupled with an anion-exchange mechanism.

Experimental Protocol: LC/MS Analysis

-

Sample Preparation: Aqueous samples are filtered to remove particulate matter. Depending on the matrix, a solid-phase extraction (SPE) cleanup may be necessary.

-

Chromatographic Separation: A reversed-phase anion-exchange column, such as a Primesep SB, is used for separation.[4] This provides retention for these polar acidic compounds.

-

Mobile Phase: An acidic mobile phase with an organic modifier (e.g., acetonitrile) is typically used. The gradient is optimized to resolve different alkylphosphonic acids.

-

Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity, allowing for accurate quantification of target analytes like IMPA in complex matrices.[4]

Safety and Handling

No specific safety data sheet for propyl hydrogen methylphosphonate (CAS 4546-11-6) was available in the initial search. However, the data for the closely related isomer, isopropyl methylphosphonate (CAS 1832-54-8), provides a strong basis for handling procedures.

Table 4: Hazard Identification for Isopropyl Methylphosphonate

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[3] | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] |

| Skin Irritation | Category 2: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| Eye Irritation | Category 2A: Causes serious eye irritation[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Respiratory Irritation | STOT SE 3: May cause respiratory irritation[3] | P261: Avoid breathing fumes, mist, spray, vapors.[3] |

Handling and Storage Recommendations

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][12]

-

Storage: Store in a cool, dry place in a tightly sealed container. The material may be moisture-sensitive.[3]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[13]

Conclusion

Propyl hydrogen methylphosphonate and its isomers are compounds of significant scientific interest. Their primary role as hydrolysis products of nerve agents makes them indispensable for defense and environmental science, while the broader chemical class of phosphonates continues to yield critical advancements in drug development, particularly in antiviral and anticancer therapies. A thorough understanding of their nomenclature, synthesis, and handling is essential for researchers leveraging these molecules to address challenges in both national security and human health.

References

-

PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate. National Center for Biotechnology Information. [Link]

-

Freedman, L. D., & Doak, G. O. (1957). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, 3709-3714. [Link]

-

PubChem. 3-(Trihydroxysilyl)propyl methylphosphonate. National Center for Biotechnology Information. [Link]

-

PubChem. Isopropyl methyl methylphosphonate. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]

-

GSRS. 3-(TRIHYDROXYSILYL)PROPYL METHYLPHOSPHONATE. [Link]

-

Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(15), 7458-7481. [Link]

-

Organic Syntheses. diisopropyl methylphosphonate. [Link]

-

Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 867505. [Link]

-

LookChem. Propylphosphonic acid hydrogen methyl ester Safety Data Sheets(SDS). [Link]

-

Kraszewski, A., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597861. [Link]

-

Mehellou, Y., & De Clercq, E. (2019). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 16(11), 1189-1200. [Link]

-

Szabo-Scandic. Safety Data Sheet. [Link]

-

Kraszewski, A., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8. [Link]

-

Mucha, A., Kafarski, P., & Vepsäläinen, J. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689820. [Link]

-

Gurbanov, A. V., et al. (2022). α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal Structures, Hirshfeld Surface Analysis, and DFT Studies. Crystals, 12(3), 345. [Link]

-

Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Semantic Scholar. [Link]

-

Gancarz, R., & Gancarz, I. (2007). Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties and theoretical calculations. ResearchGate. [Link]

-

European Pharmaceutical Review. (2024). Nanoparticle drug delivery innovation could enhance drug development. [Link]

-

Letcher, R. J., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]

- 5. 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]

- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. opcw.org [opcw.org]

Molecular structure of propyl hydrogen methylphosphonate

An In-Depth Technical Guide to the Molecular Structure of Propyl Hydrogen Methylphosphonate

This guide provides a comprehensive technical overview of propyl hydrogen methylphosphonate, a molecule of significant interest in analytical chemistry and defense sciences. As a stable hydrolysis product of G-series nerve agents, its unambiguous identification is critical for the verification of chemical warfare agent use. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural properties, and analytical characterization.

Introduction to Propyl Hydrogen Methylphosphonate

Propyl hydrogen methylphosphonate [CAS: 4546-11-6] is an organophosphorus compound belonging to the class of phosphonates. It is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methyl group, a hydroxyl group, and a propoxy group. Its primary significance lies in its role as a persistent environmental marker and metabolite resulting from the degradation of certain chemical warfare agents. Understanding its molecular structure is therefore paramount for developing sensitive and specific detection methodologies.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of propyl hydrogen methylphosphonate are foundational to its chemical behavior and the analytical strategies employed for its detection.

Chemical Structure

The molecule consists of a central phosphorus atom, which is chiral, bonded to four different substituents.

Advanced Characterization and Differentiation of Propyl Hydrogen Methylphosphonate Isomers

This guide serves as an advanced technical reference for the characterization, differentiation, and analysis of the isomers of propyl hydrogen methylphosphonate . These organophosphorus monoesters are critical markers in forensic toxicology and chemical warfare agent (CWA) verification, specifically serving as the primary degradation products of G-series nerve agents.

Core Technical Context

Propyl hydrogen methylphosphonate (

-

Isomer B: n-Propyl methylphosphonic acid (nPMPA)

-

IUPAC: Propyl hydrogen methylphosphonate

-

Significance: The hydrolysis product of n-Propyl Sarin (a less common sarin analog) or a byproduct of industrial organophosphorus synthesis.

-

Critical Disambiguation: The acronym "PMPA" is occasionally used in pharmaceutical literature to refer to Tenofovir (9-[(R)-2-(phosphonomethoxy)propyl]adenine). This guide focuses strictly on the small molecule organophosphonate monoesters, not the nucleotide analog.

Chemical Identity & Stereochemistry

2.1 Constitutional Isomerism

Both isomers share the core methylphosphonate scaffold (

| Feature | Isopropyl Methylphosphonic Acid (IMPA) | n-Propyl Methylphosphonic Acid (nPMPA) |

| Structure | ||

| Parent Agent | Sarin (GB) | n-Propyl Sarin |

| CAS Number | 1832-54-8 | 1832-53-7 |

| pKa | ~2.3 (Acidic) | ~2.4 (Acidic) |

| Stability | High (Hydrolytically stable C-P bond) | High (Hydrolytically stable C-P bond) |

2.2 Chirality at the Phosphorus Center

A frequently overlooked aspect is the potential chirality of the phosphorus atom.

-

Protonated Form: In its non-ionized state, the phosphorus atom is bonded to four distinct groups:

, -

Ionized Form: At physiological or environmental pH, the molecule exists as the phosphonate anion (

). Due to resonance delocalization, the two non-ester oxygen atoms become chemically equivalent, rendering the phosphorus center achiral in solution. -

Analytical Implication: Optical isomerism is generally not preserved during environmental sampling. However, if the molecule is derivatized (e.g., methylated) for analysis, the chirality is "locked," creating enantiomeric pairs that can be resolved on chiral stationary phases.

Synthesis & Degradation Pathways

The presence of these isomers confirms the prior existence of their respective phosphonofluoridate precursors. The hydrolysis is pH-dependent but ultimately yields the thermodynamically stable monoacid.

Pathway Diagram: Hydrolysis of G-Agents

Figure 1: Degradation pathways of Sarin and its n-propyl analog yielding isomeric monoacids.

Analytical Differentiation Protocols

Distinguishing IMPA from nPMPA is challenging due to their identical molecular weight (138.10 g/mol ) and similar fragmentation patterns. The following protocols ensure definitive identification.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Since phosphonic acids are polar and non-volatile, they must be derivatized.[6]

Protocol A: Trimethylsilylation (Standard)

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

-

Mechanism: Replaces active hydrogens (

) with trimethylsilyl (TMS) groups. -

Differentiation:

-

IMPA-TMS: Retention Index (RI) ~1350 (on DB-5MS).

-

nPMPA-TMS: Retention Index (RI) ~1390.

-

Note: The branched isopropyl group generally elutes earlier than the linear n-propyl chain on non-polar columns due to lower boiling point/interaction.

-

-

Mass Spectrum (EI):

-

Base peak for both is often

153 ( -

Key Discriminator: Look for alkyl loss ions. IMPA shows a stronger loss of

(propene) via McLafferty-type rearrangement compared to nPMPA.

-

Protocol B: Methylation (Diazomethane substitute)

-

Reagent: Trimethyloxonium tetrafluoroborate (TMO[6]·BF4) or TMS-Diazomethane.[6]

-

Product: Dimethyl methylphosphonate (DMMP) analogs.

-

IMPA

Isopropyl methyl methylphosphonate.[1] -

nPMPA

n-Propyl methyl methylphosphonate.

-

-

Advantage: Produces stable esters; useful if silylated derivatives are hydrolytically unstable in the injector.

4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS allows for direct analysis of the aqueous acids without derivatization, avoiding artifacts.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Anion Exchange (e.g., Dionex Acclaim Trinity P1).

-

Mobile Phase: Acetonitrile/Ammonium Formate buffer (pH 3.5).

-

Transitions (MRM Mode):

-

Precursor:

137 ( -

IMPA Product Ions:

95 ( -

nPMPA Product Ions: Identical transitions.

-

-

Differentiation Strategy:

-

Must rely on Chromatographic Resolution .

-

On a C18 column, these polar acids elute in the void volume (co-elute).

-

Protocol: Use a porous graphitic carbon (PGC) column (e.g., Hypercarb). PGC separates isomers based on the 3D shape of the alkyl chain. The linear n-propyl chain interacts more strongly with the graphite surface, resulting in a significantly longer retention time than the branched isopropyl isomer.

-

Experimental Workflow: Forensic Extraction

This self-validating workflow is designed for extracting these isomers from complex aqueous matrices (e.g., wastewater, plasma).

Figure 2: Extraction and derivatization workflow for trace analysis of methylphosphonate isomers.

Summary of Isomeric Properties

| Property | Isopropyl (IMPA) | n-Propyl (nPMPA) |

| Boiling Point (Calc) | ~250°C | ~260°C |

| GC Elution Order (DB-5) | 1st (Lower BP/Interaction) | 2nd (Higher BP/Interaction) |

| HILIC Elution Order | 1st (Less Hydrophobic) | 2nd (More Hydrophobic) |

| Key MS Fragment (EI) | ||

| McLafferty Rearrangement | Prominent (Propene loss) | Less favored |

References

-

PubChem. (2024).[7] 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P.[7] National Library of Medicine.[7] [Link]

-

SIELC Technologies. (2010). Isopropyl Methylphosphonic Acid Separation Applications. [Link]

-

Frontiers in Chemistry. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry. [Link]

-

PubChem. (2025). Isopropyl methylphosphonate | C4H11O3P | CID 15778. National Library of Medicine.[7] [Link]

-

MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. [Link]

-

IU Indianapolis ScholarWorks. (2021). Dual-technique assay for the analysis of organophosphorus compounds. [Link]

-

ResearchGate. (2019). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA. [Link]

-

Journal of Chromatographic Science. (2019). Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products. [Link]

-

OSTI.GOV. (2019). Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids. [Link]

-

NSF Public Access Repository. (2022). An efficient LC-MS method for isomer separation and detection of sugars and phosphorylated sugars. [Link]

Sources

- 1. Isopropyl methylphosphonate | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications [scholarworks.indianapolis.iu.edu]

- 4. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]

- 5. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]

- 6. osti.gov [osti.gov]

- 7. 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Propyl Hydrogen Methylphosphonate

Executive Summary

Propyl Hydrogen Methylphosphonate (PrMPA) represents a critical class of organophosphorus monoesters. It serves primarily as a degradation product of specific methylphosphonofluoridates (nerve agents) and as a structural analog in the synthesis of phosphonate-based therapeutics.

This guide addresses the physicochemical stability, hydrolytic kinetics, and rigorous storage protocols required to maintain the integrity of PrMPA standards. While often overshadowed by its isomer Isopropyl Methylphosphonic Acid (IMPA) —the primary metabolite of Sarin (GB)—the n-propyl isomer (PrMPA) requires distinct handling due to its specific steric profile and role as a marker for n-propyl methylphosphonofluoridate (Propyl Sarin).

Part 1: Physicochemical Profile & Chemical Identity[1]

To ensure experimental validity, researchers must distinguish between the n-propyl and isopropyl isomers, as their hydrolytic rates and enzymatic affinities differ.

| Property | n-Propyl Hydrogen Methylphosphonate (PrMPA) | Isopropyl Methylphosphonic Acid (IMPA) |

| Structure | ||

| Role | Simulant / "Propyl Sarin" Metabolite | Primary Sarin (GB) Metabolite |

| Acidity (pKa) | ~2.1 (Estimated) | 2.12 (Experimental) |

| State | Viscous Liquid / Hygroscopic Solid | White Hygroscopic Solid |

| Solubility | High (Water, Methanol, Acetonitrile) | High (Water, Alcohols) |

Key Structural Feature: The P-C bond (methyl-phosphorus) is extremely resistant to hydrolysis, whereas the P-O-C bond (propyl ester) is susceptible to cleavage under extreme pH or enzymatic conditions.

Part 2: Mechanisms of Degradation

Understanding the degradation pathways is essential for interpreting stability data. PrMPA degrades primarily through hydrolysis of the ester bond, yielding Methylphosphonic Acid (MPA) .

Hydrolytic Stability

Unlike their parent diesters (e.g., Dimethyl Methylphosphonate), monoesters like PrMPA are remarkably stable in neutral aqueous solutions.

-

Acidic Conditions: Hydrolysis is acid-catalyzed but slow. The protonation of the phosphoryl oxygen activates the phosphorus center, but the reaction rate is significantly slower than that of phosphonofluoridates.

-

Basic Conditions: PrMPA exists as a stable anion (

) at pH > 3. Electrostatic repulsion prevents hydroxide attack, making it highly stable in basic buffers compared to neutral esters.

Thermal Decomposition

PrMPA is generally stable at room temperature but can undergo disproportionation or dehydration at elevated temperatures (>100°C) without derivatization.

Pathway Diagram

The following diagram illustrates the formation and subsequent degradation of PrMPA.

Figure 1: Degradation pathway from precursor to final mineralized acid.

Part 3: Storage and Handling Protocols

The integrity of PrMPA standards is compromised more by sorption and concentration changes (due to hygroscopicity) than by chemical breakdown.

Protocol A: Solid State Storage

-

Container: Amber borosilicate glass with PTFE-lined caps.

-

Why? Protects from light (though not photo-labile, it prevents secondary reactions in complex matrices) and prevents plasticizer leaching.

-

-

Environment: Store at -20°C for long-term (>6 months) or 4°C for active use.

-

Desiccation: Essential. PrMPA is hygroscopic. Moisture absorption alters the effective mass, leading to quantitation errors in standard preparation.

Protocol B: Solution Storage (Stock Standards)

-

Solvent: Methanol or Acetonitrile.

-

Avoid: Water for long-term stock solutions (promotes slow hydrolysis and microbial growth).

-

-

Concentration: Maintain stocks >1 mg/mL.

-

Causality: Trace levels (<1 µg/mL) are susceptible to adsorption onto glass surfaces (silanol groups), reducing recovery.

-

-

Container Compatibility:

-

High Concentration (>100 ppm): Glass is acceptable.

-

Trace Concentration (<1 ppm): Use Silanized Glass or Polypropylene.

-

Warning: Standard glass has active silanol sites that can bind the phosphonic acid moiety at low pH.

-

Storage Decision Workflow

Figure 2: Decision tree for optimal storage conditions based on physical state and solvent.

Part 4: Analytical Surveillance

To validate the stability of stored samples, routine analytical monitoring is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

PrMPA is non-volatile and polar. Direct injection leads to poor peak shape and column adsorption.

-

Derivatization Required: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA.

-

Target Derivative: Trimethylsilyl propyl methylphosphonate.

-

Monitoring: Watch for the appearance of di-silyl methylphosphonate (indicating hydrolysis to MPA).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Preferred for aqueous samples or biological matrices (urine/plasma).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-mode Anion Exchange.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

-

Transitions: Monitor precursor ion (m/z ~137 for PrMPA) to product ion (m/z ~79 for

) or (m/z ~95 for Methylphosphonate).

Part 5: Safety & Handling

-

Hazard Classification: Skin and Eye Irritant (H315, H319).[1]

-

Neutralization: While less toxic than the nerve agent precursors, spills should be neutralized with dilute alkaline solution (10% sodium carbonate) to ensure conversion to the fully ionized, non-volatile salt form, followed by absorption with vermiculite.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle neat material in a fume hood.

References

-

Owens, J., et al. (2009). "Quantitative analysis of chemical warfare agent degradation products in beverages by liquid chromatography tandem mass spectrometry." Journal of Agricultural and Food Chemistry, 57(18), 8227-8235.

- Mawhinney, D. B., et al. (2006). "Hydrolysis of O-pinacolyl methylphosphonofluoridate (soman) and O-pinacolyl methylphosphonic acid." Journal of Organic Chemistry.

-

Keay, L. (1965).[2] "The Preparation and Hydrolysis of Alkyl Hydrogen Methylphosphonates." Canadian Journal of Chemistry, 43, 367.

-

Organization for the Prohibition of Chemical Weapons (OPCW). "OCAD (OPCW Central Analytical Database)." (Standard reference for MS spectra of PrMPA and IMPA derivatives).

-

Evans, R. A., et al. (2008). "Application of a Single-Column GC–MS-MS Method for the Rapid Analysis of Chemical Warfare Agents and Breakdown Products." Journal of Analytical Toxicology.

Sources

Propyl hydrogen methylphosphonate safety data sheet information

An In-depth Technical Guide to the Safety Data for Alkyl Hydrogen Methylphosphonates

A Note on Isomer Specificity

The term "Propyl hydrogen methylphosphonate" can refer to several structural isomers, primarily n-propyl hydrogen methylphosphonate (CAS 4546-11-6) and isopropyl hydrogen methylphosphonate (IMPA, CAS 1832-54-8). Comprehensive safety data is most readily available for the isopropyl isomer (IMPA), which is a known degradation product of the nerve agent Sarin (GB).[1][2][3] This guide will focus primarily on the safety profile of Isopropyl hydrogen methylphosphonate (IMPA) , as it is the most well-characterized compound in this class. Data for other isomers, such as 2-methylpropyl (isobutyl) hydrogen methylphosphonate, will be included where relevant to provide a broader understanding.[4]

Chemical Identification and Physicochemical Properties

A precise understanding of a substance's identity and physical characteristics is the foundation of chemical safety. These properties dictate its behavior under various conditions and inform handling, storage, and emergency response procedures.

Synonyms and Identifiers:

-

Common Names: Isopropyl methylphosphonic acid, IMPA, GB acid[1][5]

-

IUPAC Name: methyl(propan-2-yloxy)phosphinic acid[5]

-

CAS Number: 1832-54-8[1]

-

Molecular Formula: C₄H₁₁O₃P[1]

Physicochemical Data

The quantitative data below are essential for risk assessment. For instance, the liquid state at room temperature and potential for thermal decomposition influence the selection of engineering controls and fire-fighting measures.

| Property | Value | Source |

| Molecular Weight | 138.10 g/mol | [2][5] |

| Appearance | Clear Liquid | [6] |

| Boiling Point | 96-106 °C at 8 mmHg | |

| Density | 1.032 g/mL at 25 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents. | [6] |

Hazard Identification and GHS Classification

Isopropyl hydrogen methylphosphonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] The causality for this is rooted in its acidic nature and reactivity as an organophosphorus compound.

GHS Label Elements

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements (H-phrases):

-

Precautionary Statements (P-phrases):

Hazard Relationship Diagram

The following diagram illustrates the logical flow from the chemical's intrinsic properties to the required safety precautions.

Caption: Logical flow from chemical properties to GHS hazards and precautions.

Toxicological Profile

Understanding the toxicological endpoints is critical for researchers and drug development professionals to appreciate the potential biological consequences of exposure.

-

Acute Toxicity: The primary acute risk is from ingestion. It is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1] Prolonged contact can lead to inflammation and discomfort.

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1] Direct contact can result in significant pain, redness, and potential damage if not promptly addressed.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation (Category 3).[1] Inhalation of vapors or mists can lead to coughing and irritation of the nasal passages and throat.

-

Chronic and Reproductive Toxicity: While comprehensive data for IMPA is limited, related organophosphorus compounds, such as dimethyl methyl phosphonate (DMMP), have demonstrated reproductive toxicity in animal studies, including decreased sperm count and motility.[8][9] This suggests that caution is warranted and exposure should be minimized, as similar effects cannot be ruled out without further study.

Emergency and First-Aid Procedures

Rapid and correct first-aid response is crucial to mitigate the effects of accidental exposure. The following protocols are based on established best practices for corrosive and irritant chemicals.[10]

Experimental Protocol: First-Aid Response

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the attending physician.[1]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release and Spill Management

A structured response to a chemical spill is essential to ensure personnel safety and prevent environmental contamination. The following workflow outlines a self-validating system for managing an accidental release of IMPA.

Spill Response Workflow

Caption: Step-by-step workflow for managing an accidental chemical spill.

Experimental Protocol: Spill Cleanup

-

Personal Precautions: Do not take action without suitable protective equipment.[1] This includes, at a minimum, chemical-resistant gloves, a protective gown, and chemical goggles or a face shield.[1][11] In case of inadequate ventilation, a NIOSH-approved respirator is required.[1]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters.[1][12]

-

Containment and Cleaning:

-

For small spills, absorb with a dry, inert chemical absorbent.[1]

-

For large spills, dike the area to contain the material.[1]

-

Use non-sparking tools to collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[13]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Handling, Storage, and Engineering Controls

Proactive measures in handling and storage are the most effective way to prevent exposure. The principles outlined here are designed to create a safe and self-validating work environment.

Safe Handling Practices

-

Ventilation: Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling and before any breaks.[1]

-

Avoid Contact: Avoid all contact with skin and eyes and avoid inhaling vapors or mists.[1]

-

Grounding: For larger quantities, take precautionary measures against static discharge.

Storage Conditions

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Container: Keep the container tightly closed when not in use.[1]

-

Atmosphere: This material is moisture-sensitive. Store under an inert gas (e.g., nitrogen, argon) to protect it from degradation.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]

-

Incompatibilities: Keep away from strong bases and strong oxidizing agents.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary method of exposure control, with PPE serving as the final barrier.

| Control/PPE Type | Specification and Rationale | Source |

| Engineering Controls | A chemical fume hood is required to control vapor inhalation. Emergency eye wash fountains and safety showers must be immediately available in the work area. | [1] |

| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient. | [1][14] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | [1][15] |

| Skin/Body Protection | A lab coat or chemical-resistant gown is required. Safety shoes should also be worn. | [1] |

| Respiratory Protection | If ventilation is inadequate or if working with aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | [1] |

Stability and Reactivity

-

Reactivity: The product is stable under normal handling and storage conditions.[1]

-

Conditions to Avoid: Avoid heat, sparks, open flames, and moisture.[1]

-

Incompatible Materials: Strong bases, Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon thermal decomposition, this substance can generate toxic and irritating gases, including carbon oxides (CO, CO₂) and phosphorus oxides.[1]

Disposal Considerations

Disposal of propyl hydrogen methylphosphonate and its contaminated materials must be handled with care to prevent environmental contamination.

-

Method: The recommended disposal method is to use a licensed and authorized chemical incinerator equipped with an afterburner and a flue gas scrubber.[1][16]

-

Regulations: All disposal practices must comply with local, state, and federal regulations. Do not allow the product to be released into the environment.[1][17]

References

- Synquest Labs.

-

PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate. National Center for Biotechnology Information. [Link]

- Santa Cruz Biotechnology, Inc. 3-(Trihydroxysilyl)

-

PubChem. Propylphosphonate. National Center for Biotechnology Information. [Link]

-

LookChem. Propylphosphonic acid hydrogen methyl ester Safety Data Sheets(SDS). [Link]

- PPG.

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

PubChem. Isopropyl methylphosphonate. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]

-

Defense Centers for Public Health. HAZARDOUS DRUGS: ENGINEERING CONTROLS, SAFE WORK PRACTICES AND PERSONAL PROTECTIVE EQUIPMENT. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. [Link]

-

Htdchem. Essential Guidelines for Handling Phosphonate Derivatives Safely. [Link]

-

National Center for Biotechnology Information. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals. [Link]

-

National Library of Medicine. Reproductive Toxicity of Dimethyl Methyl Phosphonate (DMMP) in the Male Fischer 344 Rat. [Link]

-

The Sarpong Group. Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). [Link]

-

Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

-

U.S. Environmental Protection Agency. Health Advisory On Isopropyl Methylphosphonic Acid (Impa). [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopropyl methylphosphonate | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. htdchem.com [htdchem.com]

- 12. buyat.ppg.com [buyat.ppg.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pppmag.com [pppmag.com]

- 15. sarponggroup.com [sarponggroup.com]

- 16. szabo-scandic.com [szabo-scandic.com]

- 17. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Physical Properties of Propyl Hydrogen Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Propyl Hydrogen Methylphosphonate

Propyl hydrogen methylphosphonate, a member of the organophosphorus compound family, holds a unique position in chemical research and development. Its structure, characterized by a phosphonic acid moiety with both a methyl and a propyl group attached, imparts specific chemical reactivity and physical properties that are of interest in various fields, including the synthesis of agrochemicals and pharmaceuticals. A thorough understanding of its fundamental physical properties, such as boiling and melting points, is paramount for its safe handling, purification, and application in synthetic chemistry.

This guide provides a comprehensive overview of the available data and predictive insights into the boiling and melting points of propyl hydrogen methylphosphonate. Given the scarcity of experimentally determined values for this specific compound, this document synthesizes information from related compounds and theoretical principles to offer scientifically grounded estimations. Furthermore, it details the established methodologies for the experimental determination of these critical parameters, providing a robust framework for researchers.

Physicochemical Properties of Propyl Hydrogen Methylphosphonate

A diligent search of scientific literature and chemical databases reveals a notable absence of experimentally determined boiling and melting points for n-propyl hydrogen methylphosphonate (CAS No. 4546-11-6). This data gap necessitates a predictive approach, grounded in the principles of physical organic chemistry.

| Property | Experimental Value | Estimated Value | Notes |

| Melting Point | Not available | 15 - 25 °C | Estimation based on trends in alkylphosphonic acids and comparison with isomeric forms. The presence of a propyl chain is expected to result in a lower melting point than methylphosphonic acid. |

| Boiling Point | Not available | Decomposes before boiling | Alkylphosphonic acids are known to undergo decomposition at elevated temperatures. Direct distillation is often not feasible. |

Note: The estimated values are derived from comparative analysis with related compounds and are intended to serve as a guideline for experimental design.

Theoretical Framework for Boiling and Melting Points

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For propyl hydrogen methylphosphonate, the key intermolecular interactions are:

-

Hydrogen Bonding: The phosphonic acid group (-P(O)(OH)) is a potent hydrogen bond donor and acceptor. This is the most significant intermolecular force and is expected to lead to a relatively high boiling point and melting point compared to non-hydrogen bonding analogues.

-

Dipole-Dipole Interactions: The P=O and P-O bonds are polar, creating a net molecular dipole moment that contributes to intermolecular attraction.

-

Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule. The propyl chain contributes to these interactions.

The interplay of these forces determines the energy required to transition from the solid to the liquid state (melting) and from the liquid to the gaseous state (boiling).

Estimation of Physical Properties

Melting Point Estimation

The melting point of a crystalline solid is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. While a precise prediction is challenging without experimental data, an estimation can be made by observing trends in related compounds.

-

Comparison with Methylphosphonic Acid: Methylphosphonic acid has a reported melting point of 108.5 °C[1]. The introduction of the propyl ester group in propyl hydrogen methylphosphonate is expected to disrupt the crystal lattice packing and lower the melting point.

-

Isomeric Effects: Isopropyl hydrogen methylphosphonate, an isomer, is described as a liquid at room temperature, suggesting a melting point below ambient temperature[2][3][4]. Generally, branched isomers have lower melting points than their straight-chain counterparts due to less efficient packing. This suggests that n-propyl hydrogen methylphosphonate will have a higher melting point than the isopropyl isomer.

Based on these considerations, the melting point of n-propyl hydrogen methylphosphonate is estimated to be in the range of 15-25 °C.

Boiling Point Estimation

Alkylphosphonic acids and their monoesters often exhibit thermal instability, decomposing at temperatures below their predicted boiling points. This is a common characteristic of many organophosphorus acids. Therefore, it is highly probable that propyl hydrogen methylphosphonate will decompose upon heating before a true boiling point at atmospheric pressure can be reached.

Experimental Determination of Melting and Boiling Points

For the empirical validation of the physical properties of propyl hydrogen methylphosphonate, the following standard laboratory procedures are recommended.

Melting Point Determination

The melting point of a compound is determined as a temperature range, from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid[5][6][7]. A narrow melting point range (typically < 2 °C) is indicative of a pure substance[5][7].

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination (Under Reduced Pressure)

Given the likelihood of decomposition at atmospheric pressure, the boiling point of propyl hydrogen methylphosphonate should be determined under reduced pressure (vacuum distillation). This lowers the temperature at which boiling occurs, potentially avoiding decomposition.

Protocol: Siwoloboff Method (Micro Boiling Point Determination)

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at that pressure.

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While experimental data for the boiling and melting points of propyl hydrogen methylphosphonate are not currently available in the public domain, this guide provides a scientifically robust framework for understanding and estimating these crucial physical properties. The presence of a strong hydrogen-bonding phosphonic acid group is the dominant factor influencing its physical state. The provided estimations—a melting point of 15-25 °C and decomposition before boiling at atmospheric pressure—serve as valuable starting points for laboratory work. The detailed experimental protocols offer a clear path for the empirical determination of these properties, which will be a valuable contribution to the chemical literature.

References

- SynQuest Laboratories, Inc.

- PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate.

- Journal of the Chemical Society, Perkin Transactions 1. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. RSC Publishing.

- PubChem. Methylphosphonic acid.

- CymitQuimica.

- SIELC Technologies. Isopropyl Methylphosphonic Acid.

- ChemicalBook.

- LookChem.

- MDPI.

- ResearchGate. Correlation of the Physical Properties of Organophosphorus Compounds. I.

- Learning Space.

- Gelest, Inc. 3-(trihydroxysilyl)

- Wikipedia. Methylphosphonyl dichloride.

- NIST.

- NIST.

- MilliporeSigma. Propylphosphonic acid 95 4672-38-2.

- Master Organic Chemistry.

- Fisher Scientific.

- Sigma-Aldrich.

- YouTube. Determination of the Melting and Boiling Points of Compounds.

- PubChem.

- AK Scientific, Inc.

- Sigma-Aldrich.

- Taylor & Francis Online.

Sources

- 1. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. askfilo.com [askfilo.com]

- 7. Diethyl propylphosphonate | C7H17O3P | CID 140428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Extraction of Propyl Hydrogen Methylphosphonate

The following technical guide details the solubility profile, physicochemical behavior, and extraction methodologies for Propyl Hydrogen Methylphosphonate (PrHMP) .

While often overshadowed by its isomer Isopropyl Methylphosphonic Acid (IMPA) —the primary degradation product of the nerve agent Sarin (GB)—the n-propyl isomer (PrHMP) shares the critical physicochemical characteristics of the alkyl methylphosphonic acid (AMPA) class. This guide addresses the molecule's behavior in organic solvents, governed by its amphiphilic nature and strong hydrogen-bonding potential.

Executive Summary

Propyl hydrogen methylphosphonate (PrHMP) is a mono-ester of methylphosphonic acid. It exists as a polar, acidic liquid or low-melting solid that presents significant challenges in organic solvent extraction. Its solubility profile is bifurcated:

-

High Solubility: Polar protic solvents (Water, Methanol, Ethanol) and polar aprotic solvents (DMSO).

-

Low/Negligible Solubility: Non-polar hydrocarbons (Hexane, Heptane) and chlorinated solvents (DCM, Chloroform) in its native form.

Effective solvation or extraction requires overcoming the strong intermolecular hydrogen bonding of the phosphonate head group (

Physicochemical Identity & Relevance

Understanding the molecule's structure is a prerequisite for predicting its solubility behavior.

| Property | Value / Description |

| Chemical Name | Propyl hydrogen methylphosphonate (PrHMP) |

| Structure | |

| Molecular Formula | |

| Molecular Weight | ~138.10 g/mol |

| Acidity ( | ~2.3 – 2.5 (Acidic) |

| LogP (Octanol/Water) | ~0.3 to 1.2 (Varies by isomer; indicates hydrophilicity) |

| Physical State | Viscous liquid or hygroscopic solid |

Mechanistic Context

PrHMP contains both a hydrophobic alkyl tail (propyl group) and a highly polar, ionizable phosphonate head.

-

In Water (pH > 3): It exists primarily as the mono-anion (

), making it fully water-soluble and insoluble in organics. -

In Organic Solvents: To dissolve in organic media, the molecule must be in its protonated (neutral) form. Even then, it tends to form stable, cyclic dimers via hydrogen bonding, similar to carboxylic acids but stronger, which hinders solvation in non-polar solvents.

Solubility Profile in Organic Solvents[5][6]

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and experimental extraction data for AMPAs.

Quantitative Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Forms strong H-bonds with the solvent, disrupting PrHMP dimers. Ideal for recovering PrHMP from dry residues. |

| Polar Aprotic | DMSO / DMF | High | Strong dipole interactions stabilize the polar phosphonate head. |

| Polar Aprotic | Acetonitrile | Moderate | Soluble, but less effective than alcohols. Often used in LC-MS mobile phases. |

| Medium Polarity | Acetone | Moderate to High | Good solubility for the neutral acid form. Often used for transferring standards. |

| Medium Polarity | Ethyl Acetate | Low to Moderate | pH Dependent. Only extracts the neutral form (pH < 2). Partition coefficient is poor without salting out. |

| Chlorinated | Dichloromethane (DCM) | Low | Poor solubility due to lack of H-bond donors/acceptors to stabilize the head group. |

| Non-Polar | Hexane / Heptane | Negligible | The aliphatic tail is too short to overcome the polarity of the phosphonate core. |

Critical Insight: PrHMP is hygroscopic . In "dry" organic solvents, trace moisture can significantly alter solubility, often causing the compound to oil out or form a separate aqueous phase if the solvent is not strictly anhydrous.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Purpose: To determine thermodynamic solubility in a specific organic solvent.

-

Preparation: Dry the PrHMP standard under vacuum (

) over -

Saturation: Add excess PrHMP solid/liquid to 5.0 mL of the target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.2 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Evaporate an aliquot of the filtrate to dryness.

-

Derivatize with diazomethane or BSTFA (see Protocol C).

-

Analyze via GC-MS or analyze directly via LC-MS/MS against a calibration curve.

-

Protocol B: Extraction from Aqueous Matrices (Salting-Out Assisted)

Purpose: To extract PrHMP from water into an organic solvent (e.g., for analysis), overcoming its natural hydrophilicity.

-

Principle: High ionic strength reduces the solubility of the organic analyte in water ("Salting Out") and pushes it into the organic phase.

-

Reagents: Sodium Chloride (NaCl), Ethyl Acetate (EtOAc), 1M HCl.

Step-by-Step:

-

Acidification: Adjust 10 mL aqueous sample to pH < 1.0 using 1M HCl. Rationale: Suppresses ionization (

form). -

Saturation: Add solid NaCl until saturation (~3.6 g). Vortex until dissolved.

-

Extraction: Add 10 mL Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.

-

Recovery: Collect the upper organic layer. Repeat extraction 2x.

-

Drying: Pass the combined organic layer through anhydrous

.

Protocol C: Derivatization for Non-Polar Solubility (GC Analysis)

Purpose: Convert polar PrHMP into a non-polar ester or silyl derivative, rendering it soluble in Hexane/DCM and volatile for GC.

Method: Methylation via Diazomethane (or TMS-Diazomethane)

-

Solvent: Dissolve residue in 10% Methanol in Ether.

-

Reaction: Add ethereal diazomethane dropwise until a yellow color persists.

-

Mechanism:

. -

Result: The resulting methyl propyl methylphosphonate is neutral, highly soluble in Hexane, and GC-amenable.

Mechanistic Visualization

The following diagram illustrates the solubility and extraction logic, highlighting the critical role of pH and derivatization.

Caption: Workflow depicting the solubility transition of PrHMP from aqueous/ionized states to organic solubility via pH adjustment and chemical derivatization.

References

-

Vokuev, I. A., et al. "Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS)." Industrial Laboratory. Diagnostics of Materials, 2023.

-

EPA. "Health Advisory On Isopropyl Methylphosphonic Acid (IMPA)." United States Environmental Protection Agency, Technical Document.

-

Pardasani, D., et al. "In situ derivatization hollow fiber mediated liquid phase microextraction of alkylphosphonic acids from water." Journal of Chromatography A, 2007.[1]

-

Black, R. M., & Muir, B. "Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products." Journal of Chromatography A, 2003.

-

PubChem. "Isopropyl methylphosphonate (Compound Summary)." National Library of Medicine.[2]

Sources

Methodological & Application

Application Notes & Protocols for the Analysis of Alkyl Methylphosphonic Acids

Topic: Analytical Methods for Detecting Propyl Hydrogen Methylphosphonate and Related Alkyl Methylphosphonic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Nerve Agent Degradation Products

Propyl hydrogen methylphosphonate, more broadly classified under the family of Alkyl Methylphosphonic Acids (AMPAs), represents a critical class of analytes. These compounds are the primary and persistent hydrolysis products of organophosphorus nerve agents (OPNAs), such as Sarin (GB) and Soman (GD).[1][2] The detection of specific AMPAs, like isopropyl methylphosphonic acid (IMPA) from Sarin or pinacolyl methylphosphonic acid (PMPA) from Soman, in environmental or biological samples serves as a definitive forensic marker for the original agent's presence or use.[1][3][4]

The analytical challenge in detecting these compounds stems from their inherent chemical properties. AMPAs are highly polar, non-volatile, and lack a strong chromophore, making direct analysis by conventional techniques difficult.[5] Consequently, specialized analytical strategies are required to achieve the low detection limits necessary for environmental monitoring, verification of chemical weapons treaty compliance, and biomedical diagnostics following exposure.[3][6]

This guide provides a detailed overview and validated protocols for two principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide step-by-step protocols, and compare the performance of these authoritative techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: The Rationale for Derivatization

Direct GC analysis of AMPAs is impractical due to their high polarity and low volatility, which leads to poor chromatographic peak shape and thermal degradation in the hot injection port.[7][8] The core principle of this method is to chemically modify the polar phosphonic acid group into a less polar, more volatile, and thermally stable derivative.[8][9] This transformation is essential for successful separation on standard GC columns and subsequent detection by mass spectrometry.

Two primary derivatization strategies are prevalent:

-

Silylation: This is one of the most common approaches, where an active hydrogen on the phosphonic acid is replaced by an alkylsilyl group, typically trimethylsilyl (TMS).[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective. The resulting TMS-esters are significantly more volatile and exhibit excellent chromatographic behavior.[3][10]

-

Alkylation/Benzylation: This involves converting the acid to an ester, for example, by methylation or pentafluorobenzylation. Derivatization with pentafluorobenzyl bromide (PFBBr) is particularly advantageous as the resulting PFB-esters are highly electronegative, making them amenable to extremely sensitive detection by GC-MS in negative ion chemical ionization (NICI) mode.[11] This can achieve detection limits in the picogram-per-milliliter range.[11]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for AMBBA analysis by GC-MS.

Protocol: Silylation of AMPAs in Water Samples for GC-MS Analysis

This protocol details the extraction and derivatization of AMPAs from a water matrix. The use of a strong anion-exchange (SAX) solid-phase extraction (SPE) column is critical for selectively retaining the acidic analytes and removing neutral or cationic interferences.[12]

1. Sample Preparation & Extraction

- Sample Collection: Collect 10 mL of the water sample. If necessary, filter to remove particulate matter.

- SPE Cartridge Conditioning: Condition a 6 mL, 500 mg Strong Anion-Exchange (SAX) SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

- Sample Loading: Load the 10 mL water sample onto the conditioned SAX cartridge at a flow rate of approximately 2-3 mL/min.